4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
CAS No.: 1261936-09-7
Cat. No.: VC0036817
Molecular Formula: C11H7FO3S
Molecular Weight: 238.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261936-09-7 |
|---|---|
| Molecular Formula | C11H7FO3S |
| Molecular Weight | 238.232 |
| IUPAC Name | 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
| Standard InChI Key | UUTMQRCQJZKQLM-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O |
Introduction
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇FO₃S and a molecular weight of 238.24 g/mol. It features a thiophene ring substituted with a carboxylic acid group and a phenyl ring bearing both a fluorine atom and a hydroxyl group . This unique combination of functional groups confers distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves several key steps:
-
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
-
Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.
-
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Chemical Reactions and Applications
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
-
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
-
Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.
Applications
-
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biological Activity
Recent studies have highlighted the potential biological activities of compounds similar to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, including antibacterial and antifungal properties. The presence of hydroxyl groups tends to enhance antifungal activity.
Antibacterial and Antifungal Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Related Compounds | 32 - 512 | Staphylococcus aureus, Bacillus subtilis |
| Thiophene Derivatives | Varying | Candida albicans |
The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes.
Research Findings and Future Directions
Structure-Activity Relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives. Further research is needed to fully explore its potential applications in medicine and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume